Trimethylolpropane trioleate Trimethylolpropane trioleate
Brand Name: Vulcanchem
CAS No.: 57675-44-2
VCID: VC2211357
InChI: InChI=1S/C60H110O6/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-45-48-51-57(61)64-54-60(8-4,55-65-58(62)52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-6-2)56-66-59(63)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-7-3/h27-32H,5-26,33-56H2,1-4H3/b30-27-,31-28-,32-29-
SMILES: CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC
Molecular Formula: C60H110O6
Molecular Weight: 927.5 g/mol

Trimethylolpropane trioleate

CAS No.: 57675-44-2

Cat. No.: VC2211357

Molecular Formula: C60H110O6

Molecular Weight: 927.5 g/mol

* For research use only. Not for human or veterinary use.

Trimethylolpropane trioleate - 57675-44-2

Specification

CAS No. 57675-44-2
Molecular Formula C60H110O6
Molecular Weight 927.5 g/mol
IUPAC Name 2,2-bis[[(Z)-octadec-9-enoyl]oxymethyl]butyl (Z)-octadec-9-enoate
Standard InChI InChI=1S/C60H110O6/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-45-48-51-57(61)64-54-60(8-4,55-65-58(62)52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-6-2)56-66-59(63)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-7-3/h27-32H,5-26,33-56H2,1-4H3/b30-27-,31-28-,32-29-
Standard InChI Key BTGGRPUPMPLZNT-PGEUSFDPSA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)(COC(=O)CCCCCCC/C=C\CCCCCCCC)CC
SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC

Introduction

Chemical Properties and Structure

Physical Properties

Trimethylolpropane trioleate possesses several notable physical properties that make it suitable for diverse industrial applications. These properties are summarized in Table 1.

Table 1: Physical Properties of Trimethylolpropane Trioleate

PropertyValue
CAS Number57675-44-2
Molecular FormulaC59H110O6
Molecular Weight915.50100 g/mol
Density0.918 g/cm³
Boiling Point851°C at 760 mmHg
Flash Point311.2°C
Exact Mass914.83000
PSA71.06000
LogP19.13980
Index of Refraction1.477
Hazard CodesXi

The high boiling point (851°C) and flash point (311.2°C) demonstrate excellent thermal stability, making trimethylolpropane trioleate appropriate for applications involving elevated temperatures . Its moderate density and polarity contribute to favorable flow characteristics in lubricant formulations.

Molecular Structure

The compound's molecular structure features a trimethylolpropane core with three oleate chains attached through ester linkages. A key structural characteristic that distinguishes trimethylolpropane trioleate from conventional triglycerides is the absence of hydrogen-β, which significantly enhances its thermal stability compared to traditional vegetable oil derivatives . This structural feature makes it particularly valuable in applications requiring resistance to thermal degradation.

Spectroscopic Characteristics

Researchers have used various spectroscopic techniques to characterize trimethylolpropane trioleate. Infrared spectroscopy reveals several characteristic vibration peaks, including:

  • Olefinic (alkane) C-H stretching at 3,004.38 cm

  • Bending vibrations at 1,461.37 cm to 1,354.68 cm

  • Stretching vibration at 1,740.90 cm

  • Peak at 721.33 cm present in the extended alkyl chain

Nuclear magnetic resonance (NMR) analysis shows distinctive signals at 5.3 ppm for oleate fraction of vinyl hydrogens, 4.0 ppm for methylene hydrogens (CH2-O), 2.3 ppm for methylene hydrogens (CH2-CO), 2.0 ppm for allylic methylene hydrogens, 1.6 ppm for methylene hydrogens, 1.3 ppm for aliphatic methylene hydrogens, and 0.9 ppm for methyl hydrogens . These spectroscopic characteristics provide valuable insights for identification and quality control purposes.

Synthesis Methods

The primary method for synthesizing trimethylolpropane trioleate involves the esterification reaction between trimethylolpropane and oleic acid . Researchers have also developed methods for creating derivatives such as epoxidized trimethylolpropane trioleate (EPO).

The synthesis of EPO typically follows the conventional Prilezhaev epoxidation process. A detailed procedure documented in the literature involves:

  • Mixing trimethylolpropane trioleate with formic acid under mechanical stirring

  • Adding hydrogen peroxide solution dropwise over one hour

  • Maintaining a specific molar ratio of double bond/hydrogen peroxide/formic acid (1:20:2)

  • Conducting the reaction at 65°C for 4 hours

  • Adding sodium bisulfite solution and extracting with diethyl ether

  • Washing with water and brine, followed by drying and concentration

This epoxidation process converts the double bonds in the oleate chains to epoxy groups, which can enhance compatibility with certain polymers and improve specific performance characteristics.

Applications

As a Lubricant and Lubricant Additive

One of the primary applications of trimethylolpropane trioleate is as a lubricant and lubricant additive. Its excellent lubrication properties make it suitable for metalworking fluids, hydraulic oils, and industrial lubricants . The compound's high oxidation stability and heat resistance make it particularly valuable for applications involving extreme conditions, such as heavy machinery and automotive engines .

Research has demonstrated that trimethylolpropane trioleate significantly enhances the performance of base oils. When blended with Polyalphaolefin (PAO) at a concentration of 5% by volume, it can substantially increase the viscosity index of the base oil . Tribological studies have shown that such blends can reduce friction power by up to 6.09% and wear scar diameter by up to 39.65% compared to neat PAO .

The addition of chemically sulfurized vegetable oil-based additives can further enhance the lubricating capabilities of trimethylolpropane trioleate-based oils. These additives provide outstanding anti-wear and extreme pressure properties by forming a protective film on metal surfaces, reducing friction and preventing direct metal-to-metal contact .

In Plasticizers

Trimethylolpropane trioleate and its derivatives have shown promising results as plasticizers, particularly as environmentally friendly alternatives to phthalate-based plasticizers. Epoxidized trimethylolpropane trioleate (EPO) has been specifically developed as a new green, phthalate-free plasticizer for PVC formulations .

The absence of hydrogen-β in trimethylolpropane trioleate increases its thermal stability relative to conventional triglycerides. When epoxy groups are added to create EPO, the compatibility with PVC is enhanced . This makes it a valuable alternative in applications where environmental concerns and thermal stability are important considerations.

In Personal Care and Cosmetics

Trimethylolpropane trioleate finds application in the personal care and cosmetics industry due to its emollient properties. It serves as an excellent ingredient in skin care formulations, helping to moisturize and condition the skin .

The compound enhances the spread and texture of cosmetic products, making it a popular choice in creams, lotions, and sunscreens. Its non-greasy and lightweight properties make it particularly well-suited for various cosmetic applications .

Other Industrial Applications

Beyond lubricants, plasticizers, and cosmetics, trimethylolpropane trioleate serves as a surfactant and emulsifier in various industries. Its ability to reduce surface tension and stabilize emulsions makes it an important ingredient in the production of paints, coatings, and adhesives .

The compound's compatibility with a wide range of other chemicals enhances formulation dispersion and stability, making it a valuable additive in high-quality industrial products .

Research Findings

Tribological Properties

Recent research has focused extensively on the tribological properties of trimethylolpropane trioleate. A Stribeck-type analysis evaluated its performance as an eco-friendly additive to low-viscosity Polyalphaolefin (PAO) .

The study found that blending 5% by volume of trimethylolpropane trioleate with PAO produced significant improvements in tribological performance across various sliding velocities and applied normal loads . Furthermore, the research demonstrated that trimethylolpropane trioleate synergistically enhanced the friction modifier effect at the mixed lubrication regime, delaying the onset of boundary lubrication when the contact was lubricated by this mixture .

Table 2: Tribological Improvements with Trimethylolpropane Trioleate

ParameterImprovement Compared to Neat PAO
Friction PowerUp to 6.09% reduction
Wear Scar DiameterUp to 39.65% reduction
Viscosity IndexMore than two-fold increase at 5-vol% concentration

These findings have important implications for reducing wear in mechanical systems operating under varied conditions.

Thermal Stability

Thermal analysis has provided valuable insights into the stability characteristics of trimethylolpropane trioleate and its derivatives. Thermogravimetric analysis (TGA) has shown that trimethylolpropane trioleate exhibits a single-step degradation process with an onset temperature (Tonset) of 342°C and maximum degradation rate temperature (Tmax) of 441°C .

In contrast, epoxidized trimethylolpropane trioleate (EPO) degrades in two distinct processes:

  • First process (200-400°C): Elimination of formiate groups attached to opened oxirane rings (approximately 11% weight loss)

  • Second process (400-500°C): Degradation of the main carbon chains

Table 3: Thermal Degradation Comparison

CompoundInitial Decomposition Temperature (Tonset)Maximum Degradation Rate Temperature (Tmax)
TMPTO342°C441°C
EPOTwo-stage degradation (200-400°C and 400-500°C)Varies by stage
DOCH (Comparison)204°C315°C

Comparative thermal stability studies have shown that trimethylolpropane trioleate-based compounds exhibit significantly higher thermal stability than conventional alternatives, making them particularly valuable in high-temperature applications .

Environmental Benefits

A significant body of research has focused on the environmental benefits of trimethylolpropane trioleate. The compound is being investigated as a potential environmentally friendly lubricant additive due to its low toxicity and excellent biodegradability . These properties are crucial for mitigating the environmental impact of lubricants.

Bio-lubricants derived from vegetable oils, chemically modified with trimethylolpropane, offer a sustainable alternative to mineral-based lubricating oils . The development of such bio-based alternatives aligns with growing industry trends toward sustainability and reduced environmental footprint.

Research has also explored the application of trimethylolpropane trioleate as an environmentally friendly cutting fluid in manufacturing processes. Studies investigating its impact on power consumption and surface roughness during high-speed drilling of Al-6061 demonstrated its effectiveness as an environmentally friendly cutting fluid .

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